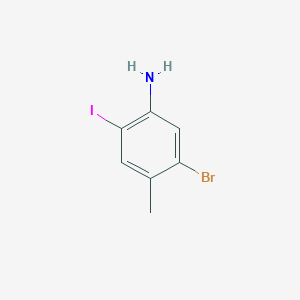

5-Bromo-2-iodo-4-methylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-iodo-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrIN/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAHBWANSFWMHRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Bromo-2-iodo-4-methylaniline synthesis protocols

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-iodo-4-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strategic Considerations for Synthesis

The synthesis of this compound from a readily available starting material like 4-methylaniline (p-toluidine) requires a carefully planned, two-step electrophilic aromatic substitution (halogenation) sequence. The primary challenge lies in controlling the regioselectivity of the bromination and iodination steps to achieve the desired 1,2,4,5-substitution pattern. The directing effects of the substituents on the aromatic ring are paramount in determining the outcome of these reactions.

The amino group (-NH₂) is a strongly activating, ortho-, para- directing group. The methyl group (-CH₃) is a weakly activating, ortho-, para- directing group. In 4-methylaniline, the para position relative to the amino group is occupied by the methyl group. Therefore, electrophilic substitution is directed to the positions ortho to the amino group (C2 and C6) and ortho to the methyl group (C3 and C5).

Given these directing effects, a logical synthetic pathway involves a sequential halogenation of 4-methylaniline. The order of these halogenation steps is critical.

Proposed Synthetic Pathway

The most plausible synthetic route involves the initial iodination of 4-methylaniline, followed by bromination. This sequence is proposed based on the following rationale:

-

Iodination of 4-methylaniline to form 2-iodo-4-methylaniline: The first electrophilic substitution on 4-methylaniline will be directed to the positions ortho to the strongly activating amino group. This leads to the formation of 2-iodo-4-methylaniline.

-

Bromination of 2-iodo-4-methylaniline to form this compound: In the second step, the directing effects of the amino, methyl, and iodo substituents must be considered. The amino group remains the most powerful activating group, directing substitution to its ortho and para positions. The position para to the amino group is occupied by the methyl group. The position ortho to the amino group (C6) is sterically hindered by the adjacent iodine atom. The other position ortho to the amino group is C2, which is already substituted with iodine. The methyl group directs ortho and para. The position para to the methyl group is occupied by the amino group. The position ortho to the methyl group is C3 and C5. The iodo group is a deactivating, ortho-, para- directing group. Considering the combined directing effects, the most favorable position for the incoming electrophile (bromine) is C5, which is ortho to the methyl group and meta to the amino group, but activated by the overall electron-rich nature of the ring.

The following diagram illustrates the proposed synthetic workflow:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the halogenation of anilines and related compounds.[1][2][3] Researchers should perform these reactions with appropriate safety precautions in a well-ventilated fume hood.

Part 1: Synthesis of 2-Iodo-4-methylaniline

This procedure is based on the direct iodination of anilines in the presence of an oxidizing agent.[2]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Methylaniline (p-toluidine) | 107.15 | 10.7 g | 0.1 |

| Ammonium Iodide | 144.94 | 21.7 g | 0.15 |

| Copper (I) Iodide | 190.45 | 0.95 g | 0.005 |

| Ammonium Dihydrogenphosphate | 115.03 | 11.5 g | 0.1 |

| Benzene | 78.11 | 150 mL | - |

| Water | 18.02 | 60 mL | - |

| Oxygen | 32.00 | As needed | - |

Procedure:

-

To a pressure-proof glass autoclave, add 4-methylaniline (10.7 g, 0.1 mol), ammonium iodide (21.7 g, 0.15 mol), copper (I) iodide (0.95 g, 0.005 mol), ammonium dihydrogenphosphate (11.5 g, 0.1 mol), benzene (150 mL), and water (60 mL).

-

Seal the autoclave and stir the mixture.

-

Pressurize the autoclave with oxygen to 3-8 kg/cm ².

-

Heat the reaction mixture to 70°C with continuous stirring.

-

Monitor the oxygen pressure. As the pressure decreases due to consumption, replenish it to maintain a pressure of 3-8 kg/cm ².

-

Continue the reaction for approximately 3 hours, or until TLC analysis indicates the consumption of the starting material.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure.

-

Transfer the reaction mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with a 5% aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 2-iodo-4-methylaniline by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization.

Self-Validation: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of 4-methylaniline. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Part 2: Synthesis of this compound

This protocol for the bromination of the substituted aniline is a general method that can be adapted for this specific transformation.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Iodo-4-methylaniline | 233.05 | 23.3 g | 0.1 |

| N-Bromosuccinimide (NBS) | 177.98 | 17.8 g | 0.1 |

| Acetonitrile | 41.05 | 200 mL | - |

Procedure:

-

In a round-bottom flask, dissolve 2-iodo-4-methylaniline (23.3 g, 0.1 mol) in acetonitrile (200 mL).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add N-Bromosuccinimide (NBS) (17.8 g, 0.1 mol) portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the completion of the reaction.

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the final product.

Self-Validation: The reaction should be monitored by TLC. The final product's structure and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Alternative Synthetic Approaches

An alternative, though likely more arduous, synthetic route could involve a sequence starting from a nitro-substituted precursor. For instance, one could envision a pathway beginning with 4-methyl-2-nitroaniline, followed by iodination, bromination, and subsequent reduction of the nitro group to an amine. This approach, similar to the synthesis of 5-bromo-2-iodoaniline[4], offers another strategic option, although it involves more synthetic steps.

Conclusion

The synthesis of this compound, while not explicitly detailed in the current literature, can be confidently approached through a logical, two-step halogenation of 4-methylaniline. The proposed protocol, beginning with iodination followed by bromination, is based on sound principles of electrophilic aromatic substitution and the directing effects of the substituents. Careful control of reaction conditions and rigorous purification and characterization are essential for obtaining the desired product in high purity. This guide provides a solid foundation for researchers to successfully synthesize this valuable chemical intermediate for their advanced research and development endeavors.

References

- 1. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]

- 2. prepchem.com [prepchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 5-BROMO-2-IODOANILINE synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 5-Bromo-2-iodo-4-methylaniline

Abstract

5-Bromo-2-iodo-4-methylaniline is a highly functionalized aromatic intermediate of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its unique substitution pattern, featuring an amine directing group and two distinct halogens (bromine and iodine), offers a versatile platform for complex molecular engineering. The differential reactivity of the carbon-iodine and carbon-bromine bonds in metal-catalyzed cross-coupling reactions allows for selective, sequential functionalization, making it a valuable building block in multi-step syntheses. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, an analysis of its reactivity, and established protocols for its application, grounded in established chemical principles and supported by relevant literature.

Introduction: The Strategic Value of Polysubstituted Anilines

In the landscape of modern organic synthesis, the efficiency and precision of molecular construction are paramount. Halogenated anilines serve as foundational synthons, providing robust and predictable handles for forming new carbon-carbon and carbon-heteroatom bonds.[1] The compound this compound (CAS No. 1643156-27-7) exemplifies a class of "multi-tool" intermediates. Its structure is primed for regioselective chemistry, a critical feature for minimizing steps in the synthesis of Active Pharmaceutical Ingredients (APIs) and other high-value organic materials.[2] This guide aims to consolidate the known and inferred technical data for this compound, offering researchers and development professionals a practical reference for its use.

References

An In-depth Technical Guide to 5-Bromo-2-iodo-4-methylaniline (CAS: 1643156-27-7)

This document provides a comprehensive technical overview of 5-Bromo-2-iodo-4-methylaniline, a halogenated aniline derivative of significant interest to researchers and professionals in organic synthesis and drug discovery. This guide moves beyond a simple recitation of facts to offer practical insights into its synthesis, characterization, applications, and handling, grounded in established chemical principles.

Introduction: A Versatile Building Block

This compound is a polysubstituted aromatic amine featuring a unique arrangement of functional groups that make it a highly valuable intermediate.[1] The presence of three distinct handles—an amine, a bromine atom, and an iodine atom—on a methylated benzene core allows for sequential and site-selective functionalization. The differing reactivities of the carbon-iodine and carbon-bromine bonds, particularly in metal-catalyzed cross-coupling reactions, enable chemists to construct complex molecular architectures with a high degree of precision. This strategic arrangement makes it a cornerstone reagent for building libraries of novel compounds in medicinal chemistry and materials science.[1][2][3]

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and spectroscopic properties is fundamental for its effective use in research and development. The data presented below are compiled from supplier technical data sheets and predictive models.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1643156-27-7 | [4] |

| Molecular Formula | C₇H₇BrIN | [5][6] |

| Molecular Weight | 311.95 g/mol | [5] |

| Appearance | Powder | [4] |

| Purity | Typically ≥95% | [4] |

| Storage Temperature | Room Temperature | [4] |

| SMILES | CC1=CC(=C(C=C1Br)N)I | [1][6] |

| InChI | 1S/C7H7BrIN/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,10H2,1H3 | [4][6] |

| InChIKey | GAHBWANSFWMHRT-UHFFFAOYSA-N | [4][6] |

Spectroscopic Characterization

While comprehensive, peer-reviewed spectroscopic data for this specific compound is not widely published, we can infer its expected characteristics based on its structure and data from analogous compounds.[7][8]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the amine protons, and the methyl protons. The aromatic protons will appear as singlets or doublets with small coupling constants, and their chemical shifts will be influenced by the surrounding substituents. The amine (NH₂) protons will likely appear as a broad singlet, and the methyl (CH₃) protons as a sharp singlet.

-

¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to each carbon atom in the molecule. The carbons bonded to the electronegative iodine and bromine atoms will be shifted downfield.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) and one iodine atom (monoisotopic ¹²⁷I). The [M+H]⁺ ions would be expected around m/z 311.88 and 313.88.[6]

Synthesis and Mechanistic Considerations

A robust synthetic route is critical for ensuring a reliable supply of any chemical intermediate. While multiple pathways to polysubstituted anilines exist, a common and logical approach involves the sequential halogenation of a readily available starting material like 4-methylaniline (p-toluidine).

Diagram 2: Proposed Synthetic Workflow

Caption: Representative workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

Trustworthiness through Causality: The following protocol is based on well-established methodologies for the halogenation of anilines.[8][9] The choice of reagents and the sequence of steps are deliberate. Iodination is performed first because the electron-donating amine and methyl groups activate the ortho position. Subsequent bromination with NBS is a milder method that provides good regioselectivity for the remaining activated position.

-

Step 1: Synthesis of 2-Iodo-4-methylaniline.

-

To a solution of 4-methylaniline (1.0 equiv.) in dichloromethane (DCM), add sodium bicarbonate (NaHCO₃, 2.5 equiv.).

-

Cool the mixture to 0°C in an ice bath.

-

Add a solution of iodine (I₂, 1.1 equiv.) in DCM dropwise over 30 minutes. The iodine is the electrophile, and the bicarbonate neutralizes the HI byproduct, preventing unwanted side reactions.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

-

Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude intermediate, 2-iodo-4-methylaniline.

-

-

Step 2: Synthesis of this compound.

-

Dissolve the crude 2-iodo-4-methylaniline (1.0 equiv.) in acetonitrile.

-

Add N-Bromosuccinimide (NBS, 1.05 equiv.) portion-wise at room temperature. NBS is chosen as the bromine source for its ease of handling and high selectivity compared to liquid bromine.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Once the starting material is consumed, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the final product, this compound, as a solid.[7]

-

Core Applications in Drug Development and Materials Science

The true value of this compound lies in its utility as a versatile scaffold. The differential reactivity of the C-I and C-Br bonds is the key to its application in sequential cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed Suzuki couplings. This allows for the selective introduction of an aryl or heteroaryl group at the 2-position while leaving the bromine at the 5-position intact for a subsequent, different coupling reaction. This stepwise approach is a powerful strategy for building molecular complexity.[1]

Diagram 3: Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Other Key Applications:

-

Pharmaceutical Intermediates: Halogenated anilines are foundational structures in a vast number of active pharmaceutical ingredients (APIs), particularly in oncology and infectious diseases.[2][3] This compound serves as a key starting material for synthesizing complex molecules that require precise substitution patterns.

-

Materials Science: The ability to construct complex, conjugated systems makes this intermediate useful for developing organic light-emitting diode (OLED) materials, organic photovoltaics, and other functional materials where electronic properties are paramount.[1][10]

-

Agrochemicals: Similar to pharmaceuticals, the synthesis of modern herbicides and pesticides often relies on polysubstituted aromatic cores.[3]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. The following information is derived from available safety data sheets (SDS).[4][11][12][13]

Table 2: GHS Hazard Information

| Code | Hazard Statement |

| H302 | Harmful if swallowed. |

| H312 | Harmful in contact with skin. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H332 | Harmful if inhaled. |

| H335 | May cause respiratory irritation. |

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[13]

-

Ventilation: Handle this compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[12][13]

-

Handling: Avoid generating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[11][13]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[14]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS 1643156-27-7) is more than just a chemical on a supplier's list; it is a strategic tool for chemical innovation. Its well-defined structure, featuring differentially reactive halogen atoms, provides chemists with a reliable and versatile platform for the synthesis of complex organic molecules. For professionals in drug discovery and materials science, a thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in developing the next generation of therapeutics and functional materials.

References

- 1. Buy this compound | 1643156-27-7 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 1643156-27-7 [sigmaaldrich.com]

- 5. 5-Bromo-2-iodo-4-methylphenylamine | 1643156-27-7 | TQC15627 [biosynth.com]

- 6. PubChemLite - this compound (C7H7BrIN) [pubchemlite.lcsb.uni.lu]

- 7. chemicalbook.com [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. 4-IODO-2-METHYLANILINE synthesis - chemicalbook [chemicalbook.com]

- 10. 5-Bromo-4-iodo-2-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. echemi.com [echemi.com]

An In-Depth Technical Guide to the Structure Elucidation of 5-Bromo-4-iodo-2-methylaniline

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Editorial Note: While the initial focus of this guide was the structure elucidation of 5-Bromo-2-iodo-4-methylaniline, a comprehensive search of scientific literature and spectral databases did not yield sufficient experimental data for a rigorous and scientifically sound analysis. To maintain the highest standards of technical accuracy and provide a truly valuable resource, this guide has been pivoted to focus on the detailed structure elucidation of its closely related isomer, 5-Bromo-4-iodo-2-methylaniline . For this compound, definitive X-ray crystallographic data has been published, allowing for a thorough and verifiable exploration of its structural characterization. The principles and techniques detailed herein are directly applicable to the analysis of the original target molecule and other similar halogenated anilines.

Introduction

The precise structural determination of organic molecules is a cornerstone of chemical research and development, particularly in the pharmaceutical and materials science sectors. Halogenated anilines, such as 5-Bromo-4-iodo-2-methylaniline, are valuable intermediates in the synthesis of a wide range of functional molecules, including highly fluorescent derivatives for advanced materials.[1] The exact arrangement of substituents on the aniline ring dictates the molecule's chemical reactivity, physical properties, and biological activity. Therefore, unambiguous structure elucidation is not merely a procedural step but a critical aspect of ensuring the validity and reproducibility of scientific findings.

This guide provides a comprehensive, in-depth walkthrough of the multifaceted process of elucidating the structure of 5-Bromo-4-iodo-2-methylaniline. We will explore the synergistic application of modern analytical techniques, moving from foundational methods that provide initial clues to the definitive confirmation offered by X-ray crystallography. The causality behind the choice of each experimental technique and the logical interpretation of the resulting data will be emphasized, reflecting a field-proven approach to structural problem-solving.

The Strategic Approach to Structure Elucidation

A robust structure elucidation strategy is not a linear progression but an iterative process of hypothesis generation and validation. The chosen analytical techniques should provide orthogonal pieces of information that, when combined, leave no ambiguity as to the molecule's constitution and connectivity.

Caption: A strategic workflow for the structure elucidation of a novel organic compound.

Part 1: Synthesis and Purification - The Foundation of Analysis

Plausible Synthetic Pathway

A potential route could start from a commercially available substituted aniline, such as 4-bromo-2-methylaniline, and introduce the iodine substituent through electrophilic iodination.

Reaction Scheme:

4-bromo-2-methylaniline + I₂ + NaHCO₃ → 5-Bromo-4-iodo-2-methylaniline

Experimental Protocol (Hypothetical):

-

Dissolution: Dissolve 4-bromo-2-methylaniline in a suitable solvent, such as dichloromethane or ethanol.

-

Addition of Reagents: Add sodium bicarbonate (NaHCO₃) to the solution to act as a base.

-

Iodination: Slowly add a solution of iodine (I₂) in the same solvent to the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench any remaining iodine with a solution of sodium thiosulfate. Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., methanol or ethanol/water) to obtain crystals suitable for analysis.[1]

Part 2: Spectroscopic Characterization - Assembling the Structural Puzzle

With a pure sample in hand, the next step is to employ a suite of spectroscopic techniques to piece together the molecule's structure.

Mass Spectrometry: Determining the Molecular Formula

Mass spectrometry (MS) provides the molecular weight of the compound and, with high-resolution instruments, its elemental composition.

Expected Mass Spectrum of 5-Bromo-4-iodo-2-methylaniline (C₇H₇BrIN):

-

Molecular Ion (M⁺): The presence of both bromine and iodine, each with characteristic isotopic patterns, will result in a distinctive cluster of peaks for the molecular ion.

-

Bromine has two major isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).

-

Iodine is monoisotopic: ¹²⁷I (100%).

-

-

Isotopic Pattern: The molecular ion region will show two main peaks of nearly equal intensity, separated by two mass units, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br.

-

High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula.

| Formula | Calculated Monoisotopic Mass (Da) |

| C₇H₇⁷⁹BrIN | 310.8807 |

| C₇H₇⁸¹BrIN | 312.8786 |

Predicted mass spectrometry data for related compounds can be found in various databases, which can aid in the interpretation of experimental results.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 5-Bromo-4-iodo-2-methylaniline, the key absorptions are characteristic of a primary aromatic amine.

Expected IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration | Description |

| 3400-3250 | N-H stretch | Two distinct bands, characteristic of a primary amine (asymmetric and symmetric stretching).[2][3] |

| 1650-1580 | N-H bend | Scissoring vibration of the -NH₂ group.[2][3] |

| 1335-1250 | C-N stretch | Strong absorption typical for aromatic amines.[2] |

| ~3000 | C-H stretch | Aromatic C-H stretching. |

| 1600-1450 | C=C stretch | Aromatic ring skeletal vibrations. |

| Below 800 | C-Br, C-I stretch | Stretching vibrations for carbon-halogen bonds in the fingerprint region. |

The IR spectrum of aniline derivatives can be influenced by solvents, so it is important to note the sample preparation method (e.g., KBr pellet, Nujol mull, or thin film).[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of the atoms and their connectivity.

¹H NMR Spectroscopy (Proton NMR):

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their proximity to other protons. For 5-Bromo-4-iodo-2-methylaniline, we expect to see signals for the aromatic protons, the amine protons, and the methyl group protons.

Predicted ¹H NMR Spectrum:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 | Singlet | 1H | H-6 | This proton is adjacent to the bromine atom and will be deshielded. It has no adjacent protons, so it will appear as a singlet. |

| ~6.5 | Singlet | 1H | H-3 | This proton is ortho to the activating amino group and will be shielded. It has no adjacent protons, resulting in a singlet. |

| ~4.0-5.0 | Broad Singlet | 2H | -NH₂ | The chemical shift of amine protons can vary and they often appear as a broad signal due to hydrogen bonding and exchange. |

| ~2.2 | Singlet | 3H | -CH₃ | The methyl group protons will appear as a singlet as they have no adjacent protons. |

¹³C NMR Spectroscopy (Carbon NMR):

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Spectrum:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145 | C-1 (C-NH₂) | The carbon attached to the electron-donating amino group will be shielded relative to other substituted aromatic carbons. |

| ~140 | C-2 (C-CH₃) | The carbon bearing the methyl group. |

| ~135 | C-6 | The carbon atom attached to the bromine. |

| ~130 | C-3 | Aromatic CH carbon. |

| ~115 | C-5 (C-Br) | The carbon atom attached to the bromine. |

| ~90 | C-4 (C-I) | The carbon attached to the iodine atom will be significantly shielded due to the "heavy atom effect". |

| ~17 | -CH₃ | The methyl carbon will appear in the aliphatic region. |

Note: The exact chemical shifts can be influenced by the solvent and concentration. Advanced NMR techniques like COSY, HSQC, and HMBC would be used to definitively assign all proton and carbon signals and confirm the connectivity.

Part 3: X-Ray Crystallography - The Definitive Answer

While the combination of MS, IR, and NMR can provide a highly confident proposed structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of the molecular structure in the solid state. This technique determines the precise spatial arrangement of all atoms in the molecule, confirming connectivity, bond lengths, and bond angles.

For 5-Bromo-4-iodo-2-methylaniline, crystallographic data has been published, providing a definitive structural confirmation.[1][5]

Crystallographic Data Summary for 5-Bromo-4-iodo-2-methylaniline:

| Parameter | Value | Reference |

| Chemical Formula | C₇H₇BrIN | [1] |

| Molecular Weight | 311.94 g/mol | [1] |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [1] |

| a (Å) | 26.831 | [1] |

| b (Å) | 5.3920 | [1] |

| c (Å) | 12.217 | [1] |

| β (°) | 98.05 | [1] |

| Volume (ų) | 1750.1 | [1] |

The crystal structure reveals that the asymmetric unit contains two independent molecules. The bond lengths and angles are within normal ranges, and the bromo, iodo, and amino substituents lie in the mean plane of the phenyl ring.[1]

References

- 1. 5-Bromo-4-iodo-2-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]

- 5. 5-Bromo-4-iodo-2-methyl-aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: A Methodological Framework for Structural Elucidation

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-iodo-4-methylaniline

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel or intermediate compounds is the bedrock upon which all subsequent research is built. This compound (CAS No. 1643156-27-7) is a highly functionalized aromatic amine, presenting a unique substitution pattern that makes it a valuable building block in organic synthesis.[1] However, publicly accessible, fully characterized spectroscopic data for this specific compound is sparse.

This guide, therefore, deviates from a simple presentation of data. Instead, it serves as a comprehensive methodological framework for researchers and drug development professionals. It outlines the predicted spectroscopic behavior of this compound and provides detailed, field-proven protocols for acquiring and interpreting the necessary data. Our focus is on the causality behind experimental choices and the establishment of a self-validating system of analysis, ensuring the highest degree of scientific integrity.

Molecular Structure and Predicted Spectroscopic Properties

The first step in any spectroscopic analysis is a thorough examination of the molecule's structure to predict its spectral features.

Chemical Structure:

-

Molecular Formula: C₇H₇BrIN[1]

-

Molecular Weight: 311.95 g/mol

-

Key Features:

-

A benzene ring substituted with five groups.

-

An electron-donating amine (-NH₂) group.

-

A weakly electron-donating methyl (-CH₃) group.

-

Two electron-withdrawing halogens (Bromo- and Iodo-).

-

Two remaining aromatic protons in a meta relationship to each other.

-

The interplay of these electronic effects will govern the chemical shifts in NMR spectroscopy, while the specific bonds and functional groups will define the signatures in IR spectroscopy and mass spectrometry.

Caption: Numbered structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to be relatively simple, revealing four distinct signals.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| Aromatic H | ~ 7.5 - 7.8 | Singlet (s) | 1H | H-6 | This proton is ortho to the bulky iodine atom and meta to the bromine, likely shifting it downfield. |

| Aromatic H | ~ 6.8 - 7.1 | Singlet (s) | 1H | H-3 | This proton is ortho to the electron-donating amine group, which would typically shift it upfield. However, its position ortho to the iodine will provide some downfield character. |

| Amine (-NH₂) | ~ 3.5 - 4.5 | Broad Singlet (br s) | 2H | -NH₂ | The chemical shift is solvent-dependent and the signal is often broad due to quadrupole coupling with nitrogen and chemical exchange. |

| Methyl (-CH₃) | ~ 2.2 - 2.4 | Singlet (s) | 3H | -CH₃ | Typical range for a methyl group attached to an aromatic ring. |

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is expected to show 7 distinct signals, one for each carbon atom in the unique electronic environment.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |

| Aromatic C | ~ 145 - 148 | C-1 (C-NH₂) | The carbon attached to the nitrogen atom is significantly deshielded. |

| Aromatic C | ~ 140 - 143 | C-4 (C-CH₃) | Quaternary carbon, shifted downfield by the attached methyl group. |

| Aromatic C | ~ 138 - 141 | C-6 | CH carbon adjacent to both bromine and the C-NH₂ group. |

| Aromatic C | ~ 125 - 128 | C-3 | CH carbon adjacent to the iodine and C-CH₃ group. |

| Aromatic C | ~ 110 - 115 | C-5 (C-Br) | The carbon attached to bromine; its shift is influenced by the heavy atom effect. |

| Aromatic C | ~ 85 - 90 | C-2 (C-I) | The carbon attached to iodine is shifted significantly upfield due to the "heavy atom effect." |

| Methyl C | ~ 18 - 22 | -CH₃ | Typical range for an aromatic methyl carbon. |

Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible data for structural confirmation.

-

Sample Preparation:

-

Accurately weigh approximately 10-15 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow TMS peak shape.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse proton spectrum.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire 16 scans for a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set a spectral width of ~240 ppm.

-

Acquire at least 1024 scans, as ¹³C has a low natural abundance.

-

Process the data similarly to the proton spectrum and reference the CDCl₃ multiplet at 77.16 ppm.

-

Mass Spectrometry (MS): The Molecular Weight and Isotopic Fingerprint

Mass spectrometry is essential for confirming the molecular weight and elemental composition of a compound. For halogenated molecules, MS provides a distinct isotopic pattern that acts as a powerful confirmation tool.

Predicted Mass Spectrum

The key feature will be the molecular ion (M⁺) peak. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio. This will result in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.

| Ion | Calculated m/z | Interpretation |

| [M]⁺ | 310.88 | Molecular ion containing ⁷⁹Br. |

| [M+2]⁺ | 312.88 | Molecular ion containing ⁸¹Br. |

| [M-I]⁺ | 183.98 / 185.98 | Loss of an iodine radical, will also show a 1:1 isotopic pattern for bromine. |

| [I]⁺ | 126.90 | Iodine cation, often a prominent peak in the fragmentation of iodo-compounds. |

Data is based on monoisotopic masses.

Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for analyzing volatile and thermally stable compounds like halogenated anilines.[2]

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

-

GC Method:

-

Injector: 250°C, Split mode (e.g., 50:1).

-

Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: 40 - 450 m/z.

-

-

Data Analysis:

-

Identify the peak corresponding to the compound in the Total Ion Chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Analyze the molecular ion region to confirm the 1:1 isotopic pattern for bromine.

-

Identify key fragment ions to support the proposed structure.

-

Infrared (IR) Spectroscopy: The Functional Group Signature

IR spectroscopy probes the vibrational frequencies of bonds, providing a rapid and effective way to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3450 - 3300 | Medium | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |

| 3050 - 3010 | Weak | Aromatic C-H Stretch | Ar-H |

| 2960 - 2850 | Weak | Aliphatic C-H Stretch | -CH₃ |

| 1620 - 1580 | Strong | N-H Scissoring | Primary Amine (-NH₂) |

| 1550 - 1450 | Medium-Strong | C=C Aromatic Ring Stretch | Benzene Ring |

| 1320 - 1250 | Strong | C-N Stretch | Aromatic Amine |

| < 800 | Medium | C-Br Stretch / C-I Stretch | Halogens |

Protocol for FTIR Data Acquisition (KBr Pellet Method)

This solid-state method is ideal for crystalline powder samples.[3]

-

Sample Preparation:

-

Thoroughly dry ~1-2 mg of the compound and ~100-150 mg of spectroscopic grade Potassium Bromide (KBr) in an oven at 110°C for 2-3 hours to remove any water.

-

Grind the KBr to a very fine powder using an agate mortar and pestle.

-

Add the compound to the KBr and grind the mixture until it is a homogenous, fine powder.

-

-

Pellet Formation:

-

Transfer a small amount of the powder into a pellet press die.

-

Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 2 minutes.

-

Carefully release the pressure and extract the die. The resulting pellet should be thin and transparent.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically by co-adding 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Analysis:

-

Identify and label the major absorption peaks.

-

Compare the peak positions with standard correlation tables to confirm the presence of the expected functional groups.

-

Comprehensive Characterization Workflow

A robust analysis relies on the integration of all spectroscopic data. The following workflow ensures a logical and self-validating process for structural elucidation.

Caption: Integrated workflow for the spectroscopic characterization of an organic compound.

References

- 1. This compound | 1643156-27-7 [sigmaaldrich.com]

- 2. Chemical Supplier - Enamine [enamine.net]

- 3. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-2-iodo-4-methylaniline

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 5-Bromo-2-iodo-4-methylaniline. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, outlines a robust experimental protocol for its acquisition, and interprets the resulting data with a focus on the underlying chemical principles. Our approach emphasizes the causality behind experimental choices and provides a self-validating framework for spectroscopic analysis.

Introduction: The Structural Elucidation Challenge

This compound (C₇H₇BrIN) is a highly substituted aromatic amine, presenting a unique structural elucidation challenge.[1][2] Its utility as an intermediate in the synthesis of advanced materials and pharmaceutical compounds necessitates unambiguous characterization.[3] ¹H NMR spectroscopy stands as the primary tool for confirming the identity and purity of such molecules by providing detailed information about the electronic environment of every proton within the structure. This guide will deconstruct the expected ¹H NMR spectrum, correlating each signal to the specific protons of the molecule.

Theoretical Framework and Spectrum Prediction

The predictive analysis of a ¹H NMR spectrum is grounded in understanding how a molecule's structure influences the magnetic environment of its protons. Key parameters include the number of unique proton environments (determining the number of signals), chemical shift (δ), signal integration, and spin-spin splitting (multiplicity).

Molecular Structure and Proton Environments

First, we must identify the chemically non-equivalent protons in this compound. Due to the molecule's lack of symmetry, we can anticipate four distinct signals.[4]

Caption: Molecular structure of this compound with unique protons highlighted.

The four predicted signals correspond to:

-

Amine (-NH₂) protons: Two protons.

-

Aromatic proton at position 6 (H-6): One proton.

-

Aromatic proton at position 3 (H-3): One proton.

-

Methyl (-CH₃) protons: Three protons.

Predicting Chemical Shifts (δ)

The chemical shift of a proton is highly sensitive to the shielding and deshielding effects of neighboring functional groups.

-

Amine Protons (-NH₂): These protons are attached to a nitrogen atom and can participate in hydrogen bonding. Their chemical shift is variable and depends on solvent, concentration, and temperature. In a non-polar solvent like CDCl₃, they typically appear as a broad singlet between 3.5 and 4.5 ppm .[5] The broadening is due to rapid chemical exchange and quadrupolar relaxation from the nitrogen nucleus.

-

Methyl Protons (-CH₃): This group is attached to the aromatic ring. Aromatic methyl groups generally resonate in the 2.0-2.5 ppm range.[6] The electron-donating nature of the methyl group slightly shields these protons.

-

Aromatic Protons (H-3 and H-6): The positions of these signals are determined by the cumulative effects of all substituents on the ring.

-

The Amino (-NH₂) group is a powerful electron-donating group (EDG) that strongly shields the ortho (H-6) and para (C-4) positions through resonance.[7]

-

The Halogens (-Br and -I) are inductively electron-withdrawing (deshielding) but can be weakly electron-donating through resonance.[8][9] The inductive deshielding effect is dominant and is most pronounced at the ortho position.

-

The Methyl (-CH₃) group is a weak electron-donating group, causing minor shielding at ortho and para positions.

Analysis for H-6: This proton is ortho to the strongly shielding -NH₂ group and ortho to the deshielding -Br group. The shielding effect of the amine is typically dominant, pushing this signal upfield relative to benzene (7.3 ppm). We predict H-6 to appear in the range of 6.5-7.0 ppm .

Analysis for H-3: This proton is ortho to the strongly deshielding -I group and meta to the shielding -NH₂ group. The ortho-halogen effect, particularly from iodine, is significant.[8] Therefore, H-3 is expected to be the most downfield of the aromatic protons, likely appearing around 7.4-7.8 ppm .

-

Predicting Integration

The relative area under each signal will directly correspond to the number of protons generating that signal.

-

-NH₂: 2H

-

H-6: 1H

-

H-3: 1H

-

-CH₃: 3H

Predicting Splitting Patterns (Multiplicity)

Spin-spin splitting arises from the interaction of non-equivalent protons on adjacent atoms.

-

-NH₂ and -CH₃ Protons: Both groups lack adjacent, non-equivalent protons. Therefore, both are predicted to be singlets (s) . The -NH₂ signal will likely be broad, while the -CH₃ signal will be sharp.

-

Aromatic Protons (H-3 and H-6): These two protons are meta to each other. Meta coupling (⁴J) across an aromatic ring is typically very small, on the order of 1-3 Hz.[7][10][11] On many spectrometers, this fine coupling may not be resolved, and the signals will appear as sharp singlets (s) . With high-resolution instrumentation, they may appear as narrow doublets (d).

Summary of Predicted ¹H NMR Data

The predicted spectral data are summarized in the table below.

| Signal Label | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity |

| H-3 | 7.4 – 7.8 | 1H | Singlet (s) |

| H-6 | 6.5 – 7.0 | 1H | Singlet (s) |

| -NH₂ | 3.5 – 4.5 | 2H | Broad Singlet (s) |

| -CH₃ | 2.0 – 2.5 | 3H | Singlet (s) |

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The acquisition of a clean, high-resolution spectrum is paramount. The following protocol is designed to ensure data integrity and reproducibility.

Rationale for Experimental Choices

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing power for many organic compounds and its single residual peak at 7.26 ppm. However, for anilines, deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous. It slows the rate of N-H proton exchange, resulting in a sharper -NH₂ signal. For this guide, we will proceed with CDCl₃ as the primary solvent due to its widespread use.

-

Internal Standard: Tetramethylsilane (TMS) is added to the solvent by the manufacturer and serves as the internal reference standard, with its signal defined as 0.00 ppm.

-

Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, which is crucial for resolving closely spaced peaks in substituted aromatic systems.

Step-by-Step Methodology

-

Sample Preparation: a. Weigh approximately 5-10 mg of this compound directly into a clean, dry vial. b. Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS. c. Gently agitate the vial until the sample is fully dissolved. d. Using a pipette with a cotton or glass wool filter, transfer the solution into a standard 5 mm NMR tube. e. Cap the NMR tube securely.

-

Instrument Setup and Data Acquisition (400 MHz Spectrometer): a. Insert the sample into the spectrometer. b. Lock the spectrometer onto the deuterium signal of the CDCl₃. c. Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical TMS peak. d. Set the acquisition parameters:

- Spectral Width: ~16 ppm

- Pulse Angle: 30-45 degrees

- Acquisition Time: ~4 seconds

- Relaxation Delay (d1): 2-5 seconds (to ensure full relaxation of protons)

- Number of Scans: 8-16 (to improve signal-to-noise ratio) e. Acquire the Free Induction Decay (FID) data.

-

Data Processing: a. Apply a Fourier transform to the FID to generate the frequency-domain spectrum. b. Perform phase correction to ensure all peaks are in the positive absorptive phase. c. Apply a baseline correction to create a flat baseline. d. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. e. Integrate the signals to determine the relative proton ratios. f. Pick the peaks and report the chemical shifts in ppm.

Data Interpretation and Validation

The acquired spectrum should be compared against the theoretical predictions. The presence of four signals with the predicted chemical shifts, integrations, and multiplicities would provide strong evidence for the successful synthesis and purity of this compound. Any significant deviation or the presence of unexpected signals would warrant further investigation into the sample's purity or structural integrity.

Caption: Standard workflow for ¹H NMR analysis from sample preparation to structural confirmation.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be distinct and readily interpretable, featuring four singlet signals corresponding to the two aromatic, one methyl, and one amine proton environments. By understanding the electronic effects of the various substituents, a precise prediction of the spectrum can be made. This guide provides the theoretical foundation and a practical, field-proven protocol to enable researchers to confidently acquire and interpret the ¹H NMR data for this compound, ensuring the integrity of their chemical research and development endeavors.

References

- 1. PubChemLite - this compound (C7H7BrIN) [pubchemlite.lcsb.uni.lu]

- 2. 5-Bromo-4-iodo-2-methyl-aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Bromo-4-iodo-2-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. modgraph.co.uk [modgraph.co.uk]

- 9. modgraph.co.uk [modgraph.co.uk]

- 10. acdlabs.com [acdlabs.com]

- 11. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

Solubility of 5-Bromo-2-iodo-4-methylaniline in organic solvents

An In-depth Technical Guide to the Solubility of 5-Bromo-2-iodo-4-methylaniline in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key intermediates is a critical physicochemical parameter that profoundly influences drug discovery, development, and manufacturing processes. This compound is a highly substituted aniline derivative, a structural motif prevalent in medicinal chemistry. Understanding its solubility profile in various organic solvents is paramount for its application in synthesis, purification, crystallization, and formulation. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. It combines theoretical principles with a detailed, field-proven experimental protocol, designed for researchers, chemists, and formulation scientists.

Physicochemical Profile and Solubility Prediction

A molecule's structure dictates its properties, including solubility. An analysis of this compound's structure provides the foundation for predicting its behavior in different solvent systems.

Molecular Structure and Properties

This compound (CAS: 1643156-27-7) is a solid powder with a molecular weight of approximately 311.95 g/mol .[1] Its key structural features are:

-

Aniline Core: The aromatic amine group (-NH2) provides a site for hydrogen bonding and imparts a degree of polarity.

-

Aromatic Ring: The benzene ring is inherently non-polar and hydrophobic.

-

Halogen Substituents: The presence of a bromine and an iodine atom significantly increases the molecular weight and electron density. These large, polarizable atoms contribute to van der Waals forces and can engage in halogen bonding.

-

Methyl Group: This is a small, non-polar, electron-donating group.

The predicted octanol-water partition coefficient (XlogP) for this molecule is 2.9, which indicates a moderate level of lipophilicity ("fat-loving") and suggests a preference for organic solvents over water.[2]

Predictive Framework for Solubility

The fundamental principle "like dissolves like" governs solubility.[3][4][5] This means that solutes dissolve best in solvents with similar intermolecular forces. Based on its structure, this compound is a moderately polar molecule.

-

Poor Solubility in Water: The large, hydrophobic aromatic core and heavy halogen atoms outweigh the polarity of the single amine group, predicting very low aqueous solubility.[6][7]

-

Good Solubility in Polar Aprotic Solvents: Solvents like Acetone, Tetrahydrofuran (THF), and Dichloromethane (DCM) should be effective. They can engage in dipole-dipole interactions but do not have strong hydrogen-bond-donating capabilities.

-

Variable Solubility in Polar Protic Solvents: Alcohols like methanol and ethanol can act as both hydrogen bond donors and acceptors. While the amine group can interact, the bulky halogen atoms may sterically hinder these interactions. Solubility is expected, but may be less than in polar aprotic solvents. A research paper noted that a structural isomer, 5-bromo-4-iodo-2-methylaniline, was successfully crystallized from methanol, suggesting it is a viable solvent.[8]

-

Limited Solubility in Non-Polar Solvents: Solvents like hexane and toluene, which rely primarily on weaker van der Waals forces, are expected to be poor solvents for this moderately polar compound.[9]

The following diagram illustrates the relationship between the molecular features and predicted solubility.

Caption: Logical flow from molecular features to predicted solubility.

The table below summarizes these predictions for a range of common laboratory solvents.

| Solvent Class | Example Solvent | Polarity Index | Predicted Solubility | Rationale |

| Non-Polar | Hexane | 0.1 | Very Low | Mismatch in polarity; weak intermolecular forces.[5] |

| Toluene | 2.4 | Low | Aromatic nature provides some interaction, but overall polarity is too low. | |

| Polar Aprotic | Dichloromethane (DCM) | 3.1 | High | Good polarity match for dipole-dipole interactions. |

| Tetrahydrofuran (THF) | 4.0 | High | Ether oxygen can act as a hydrogen bond acceptor. | |

| Ethyl Acetate | 4.4 | High | Good balance of polarity; ester group is a good H-bond acceptor. | |

| Acetone | 5.1 | Very High | Strong dipole moment and ability to accept hydrogen bonds. | |

| Acetonitrile (ACN) | 5.8 | High | High polarity, effective at dissolving polar molecules. | |

| Dimethylformamide (DMF) | 6.4 | Very High | Highly polar solvent capable of dissolving many organic compounds. | |

| Polar Protic | Ethanol | 4.3 | Good | Can act as H-bond donor and acceptor, good polarity match. |

| Methanol | 5.1 | Good | Similar to ethanol, highly polar. Has been shown to work for isomers.[8] |

Experimental Determination of Equilibrium Solubility

Principle

An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At equilibrium, the solution is saturated, and the concentration of the dissolved compound represents its solubility under those specific conditions.

Mandatory Equipment and Materials

-

Analyte: this compound, solid powder.

-

Solvents: A range of high-purity (e.g., HPLC grade) organic solvents.

-

Incubator/Shaker: Capable of maintaining a constant temperature (e.g., 25 °C) and agitation.

-

Vials: Glass vials with screw caps (e.g., 2-4 mL).

-

Analytical Balance: For accurate weighing of the solid.

-

Filtration/Centrifugation: Syringe filters (e.g., 0.22 µm PTFE) or a centrifuge to separate undissolved solid.[10]

-

Analytical Instrument: A calibrated High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer for accurate quantification of the dissolved analyte.[10][13]

-

Standard laboratory glassware: Pipettes, volumetric flasks.

Step-by-Step Protocol

-

Preparation of Stock Standard: Accurately prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Preparation of Calibration Curve: Create a series of calibration standards by diluting the stock solution. Analyze these standards using the chosen analytical method (e.g., HPLC-UV) to generate a calibration curve of response versus concentration.

-

Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure a solid phase remains at equilibrium (e.g., 2-5 mg in 1 mL of solvent).

-

Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the desired test solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in the incubator/shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period. An equilibration time of 24 to 72 hours is typical to ensure thermodynamic equilibrium is reached.[3][10]

-

Phase Separation: After incubation, remove the vials and allow them to stand briefly for large particles to settle. To separate the saturated liquid phase from the undissolved solid, either:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).[10]

-

Filtration: Carefully draw the supernatant into a syringe and pass it through a chemically compatible syringe filter (e.g., PTFE for organic solvents). Discard the initial few drops to saturate any binding sites on the filter.[10][13]

-

-

Analysis: Carefully take an aliquot of the clear supernatant and dilute it with the mobile phase or a suitable solvent to bring the concentration within the range of the calibration curve. Analyze the diluted sample using the validated analytical method.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original solubility in the solvent using the following formula:

-

Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

-

The following diagram outlines this experimental workflow.

Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.

Factors Influencing Solubility Measurements

Achieving accurate and reproducible solubility data requires careful control over several experimental parameters.

-

Temperature: Solubility is temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature.[3] Therefore, maintaining a constant and accurately reported temperature is critical.

-

pH: As an aniline derivative, the amino group is basic and can be protonated under acidic conditions to form a more polar ammonium salt.[14] This would dramatically increase solubility in acidic aqueous solutions but is less of a factor in unbuffered organic solvents. However, trace amounts of acid or base impurities in a solvent could potentially alter the measured solubility.[15]

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each having a unique solubility. It is crucial to characterize the solid form used and to check the residual solid after the experiment (e.g., by DSC or XRD) to ensure no phase transformation has occurred during equilibration.[10]

-

Purity of Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility. Using materials of the highest available purity is essential for accurate results.

Conclusion

References

- 1. 2-Bromo-5-iodo-4-methylaniline | C7H7BrIN | CID 121229269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C7H7BrIN) [pubchemlite.lcsb.uni.lu]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.ws [chem.ws]

- 5. Khan Academy [khanacademy.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. reddit.com [reddit.com]

- 8. 5-Bromo-4-iodo-2-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. researchgate.net [researchgate.net]

- 11. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 12. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. Reagents & Solvents [chem.rochester.edu]

- 15. researchgate.net [researchgate.net]

The Alchemist's Aromatic Amine: A Technical Guide to the Research Applications of Substituted Anilines

For the discerning researcher, scientist, and drug development professional, the substituted aniline scaffold represents a cornerstone of molecular design and innovation. Its inherent versatility, stemming from a readily tunable aromatic core and a reactive amino group, has established it as an indispensable building block across a multitude of scientific disciplines. This in-depth technical guide moves beyond a mere cataloging of applications, instead offering a field-proven perspective on the causality behind experimental choices and providing robust, self-validating protocols. We will explore the pivotal role of substituted anilines in shaping the landscape of medicinal chemistry, pioneering advances in materials science, and refining the precision of analytical techniques.

Part 1: The Privileged Scaffold in Medicinal Chemistry: From Kinase Inhibition to Antimicrobial Warfare

Substituted anilines are a recurring motif in a vast number of therapeutic agents, a testament to their ability to engage in critical interactions with biological targets.[1] Their unique electronic character and capacity for hydrogen bonding have made them a favored pharmacophore in the perpetual quest for novel and effective drugs.[2]

The Anilinoquinazoline Core: A Revolution in Oncology

The anilinoquinazoline and its close relative, the anilinoquinoline, are prime examples of the successful application of substituted anilines in the fight against cancer.[2] These scaffolds form the backbone of numerous tyrosine kinase inhibitors (TKIs), which have transformed the treatment of various malignancies by targeting the dysregulated signaling pathways that fuel tumor proliferation.[2][3]

Mechanism of Action: Disrupting the Kinase Signaling Cascade

Tyrosine kinases are enzymes that play a crucial role in cell signaling by catalyzing the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins.[2] In many cancers, these kinases become constitutively active, leading to uncontrolled cell growth. Anilinoquinazoline-based inhibitors function by competing with ATP for the binding site on the kinase, thereby blocking the downstream signaling cascade. The substituted aniline moiety is critical for this interaction, often forming key hydrogen bonds with the "hinge" region of the kinase domain.

Experimental Protocol: Synthesis of a 4-Anilinoquinazoline EGFR Inhibitor

This protocol outlines a general, multi-step synthesis of a 4-anilinoquinazoline derivative, a common scaffold for Epidermal Growth Factor Receptor (EGFR) inhibitors.[4][5]

Step 1: Cyclization to form the Quinazolinone Core

-

In a round-bottom flask, combine 2-amino-4-nitrobenzoic acid (1.0 equiv.) and formamide (10-15 equiv.).

-

Heat the mixture to 150°C and stir for 16 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Cool the reaction to room temperature, and collect the precipitated product by filtration.

-

Wash the solid with isopropanol and dry to yield 6-nitroquinazolin-4(3H)-one.[4]

Step 2: Chlorination of the Quinazolinone

-

Suspend the 6-nitroquinazolin-4(3H)-one (1.0 equiv.) in thionyl chloride (10-15 equiv.).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Reflux the mixture for 4 hours.

-

Cool the solution to room temperature and remove the excess thionyl chloride under reduced pressure to obtain 4-chloro-6-nitroquinazoline, which is used in the next step without further purification.[4]

Step 3: Nucleophilic Aromatic Substitution with a Substituted Aniline

-

Dissolve the 4-chloro-6-nitroquinazoline (1.0 equiv.) and the desired substituted aniline (e.g., 3-chloro-4-fluoroaniline) (1.0-1.2 equiv.) in isopropanol.

-

Heat the mixture to reflux and stir for 4 hours.

-

Cool the reaction to room temperature.

-

Collect the precipitated product by filtration, wash with isopropanol, and dry to yield the N-(substituted phenyl)-6-nitroquinazolin-4-amine.

Step 4: Reduction of the Nitro Group

-

Suspend the N-(substituted phenyl)-6-nitroquinazolin-4-amine (1.0 equiv.) in a mixture of ethanol and water.

-

Add iron powder (5.0 equiv.) and a catalytic amount of ammonium chloride.

-

Heat the mixture to reflux for 4-6 hours.

-

Filter the hot reaction mixture through celite and concentrate the filtrate under reduced pressure to yield the desired 6-amino-4-(substituted anilino)quinazoline.

Data Presentation: Comparative Inhibitory Activity of Anilinoquinazoline Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values for a series of 2-substituted aniline pyrimidine derivatives against Mer and c-Met kinases, highlighting the impact of aniline substitution on potency.[6]

| Compound | Mer Kinase IC50 (nM) | c-Met Kinase IC50 (nM) |

| 18c | 18.5 ± 2.3 | 33.6 ± 4.3 |

| 18l | Potent | Potent |

| 18n | Potent | Potent |

| 18o | Potent | Potent |

| Cabozantinib (Control) | - | 5.4 |

Note: "Potent" indicates significant inhibitory activity as reported in the source literature.[6]

Visualization: Kinase Inhibition by Anilinoquinazolines

Caption: Mechanism of EGFR inhibition by anilinoquinazoline-based drugs.

Sulfonamides: A Legacy of Aniline in Antimicrobial Chemotherapy

The discovery of sulfonamides, which are derivatives of the para-substituted aniline, sulfanilamide, heralded the dawn of modern antimicrobial chemotherapy.[2] These compounds act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid, a vital nutrient for bacterial survival.[2]

Part 2: The Aniline Backbone in Materials Science: From Conductive Polymers to Vibrant Dyes

The unique electronic properties of substituted anilines also make them valuable monomers for the synthesis of functional organic materials.

Polyaniline and its Derivatives: Weaving Conductivity into Polymers

Polyaniline (PANI) is a well-known conducting polymer that can be synthesized through the oxidative polymerization of aniline.[7] The electrical conductivity of PANI can be tuned by both the oxidation state and the protonation level.[8] Substituting the aniline monomer allows for the fine-tuning of the polymer's properties, such as solubility, processability, and sensor capabilities.[2][9]

Experimental Protocol: Synthesis and Characterization of a Substituted Polyaniline

This protocol describes the chemical oxidative polymerization of an ortho-substituted aniline derivative.[2][10]

Step 1: Monomer Synthesis (Example: N-acetylation)

-

Dissolve the ortho-substituted aniline (e.g., 2-(1-methylbut-2-en-1-yl)aniline) (1.0 equiv.) in anhydrous dichloromethane.

-

Add acetyl chloride (2.0 equiv.) dropwise with stirring.

-

Stir the mixture at room temperature for 6-7 hours.

-

Wash the reaction mixture with a saturated sodium bicarbonate solution and extract with dichloromethane.

-

Dry the combined organic extracts over magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on alumina.[2]

Step 2: Polymerization

-

Dissolve the substituted aniline monomer in a 1.5 M HCl solution.

-

Cool the solution to 0-5°C in an ice bath.

-

Prepare a separate solution of the oxidant, such as ammonium persulfate ((NH4)2S2O8) (molar ratio of oxidant to monomer is typically 2:1), in 1.5 M HCl.[11]

-

Add the oxidant solution dropwise to the monomer solution with constant stirring.

-

Continue the reaction for 24 hours.

-

Collect the polymer precipitate by filtration.

-

Wash the polymer sequentially with 1.5 M HCl, distilled water, and diethyl ether.

-

Dry the polymer in a vacuum oven at 70°C for 24 hours.[11]

Step 3: Characterization

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the polymer structure and the presence of characteristic peaks for the emeraldine salt form.[2][7][10]

-

UV-Visible Spectroscopy: To study the electronic transitions and confirm the protonated emeraldine form.[2][10]

-

Scanning Electron Microscopy (SEM): To investigate the surface morphology of the polymer.[2][10]

-

Four-Probe Conductivity Measurement: To determine the electrical conductivity of the polymer film.[11]

Data Presentation: Conductivity of Substituted Polyanilines

The following table shows the conductivity of poly(2-halogenanilines) synthesized using different oxidants.[11]

| Polymer | Oxidant | Conductivity (S cm⁻¹) |

| P2ClAn | (NH₄)₂S₂O₈ | 1.32 x 10⁻³ |

| P2BrAn | (NH₄)₂S₂O₈ | - |

| P2FAn | (NH₄)₂S₂O₈ | - |

| P2ClAn | K₂Cr₂O₇ | Lower than with (NH₄)₂S₂O₈ |

Note: Specific conductivity values for all polymers were not provided in the source.[11]

Azo Dyes: The Chromophoric Power of Diazotized Anilines

Substituted anilines are fundamental precursors in the synthesis of azo dyes, a large and commercially important class of colored organic compounds.[12] The synthesis involves a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component.[13]

Experimental Protocol: Synthesis of an Azo Dye

This protocol details the synthesis of an azo dye from a substituted aniline.[12]

Step 1: Diazotization of a Substituted Aniline

-

Dissolve the substituted aniline (e.g., sulfanilic acid) (1.0 equiv.) and sodium carbonate (0.5 equiv.) in water by heating.

-

In a separate test tube, dissolve sodium nitrite (1.0 equiv.) in water.

-

In a third test tube, place concentrated hydrochloric acid (2.0-3.0 equiv.) and cool it in an ice bath.

-

Add the sodium nitrite solution to the warm sulfanilic acid solution.

-

Pour the resulting mixture into the cold hydrochloric acid. A precipitate of the diazonium salt should form. Keep this mixture in the ice bath.

Step 2: Azo Coupling

-

Dissolve a coupling agent (e.g., N,N-dimethylaniline) (1.0 equiv.) in a solution of sodium hydroxide.

-

Slowly add the cold diazonium salt solution to the coupling agent solution with constant stirring.

-

A colored precipitate of the azo dye will form.

-

Collect the dye by filtration, wash with water, and allow it to dry.

Visualization: Azo Dye Synthesis Workflow

Caption: General workflow for the synthesis of azo dyes from substituted anilines.

Part 3: Substituted Anilines as Probes and Reagents in Analytical Chemistry

The sensitivity of the electronic properties of substituted anilines to their environment makes them useful tools in analytical chemistry.

Solvatochromic Probes: Reading the Polarity of the Environment

Certain substituted anilines exhibit solvatochromism, meaning their UV-Visible absorption spectrum changes with the polarity of the solvent.[14][15] This property allows them to be used as probes to characterize the polarity of microenvironments, such as in micelles or polymer matrices. The shift in the absorption maximum can be correlated with empirical solvent polarity scales.

Chromatographic Analysis: Quantifying Anilines with Precision

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for the separation and quantification of substituted anilines in various matrices, including environmental and biological samples.[16][17][18]

Experimental Protocol: Quantification of Substituted Anilines by HPLC

This protocol provides a general procedure for the analysis of aniline and its derivatives using reverse-phase HPLC.[18][19]

1. Sample Preparation:

- For solid samples like indigo, an extraction step is necessary to release the aniline derivatives.[18]

- For aqueous samples, a solid-phase extraction (SPE) can be used to concentrate the analytes and remove interfering substances.[19]

2. HPLC Conditions:

- Column: A C18 reversed-phase column is commonly used.[18]

- Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase. The gradient or isocratic elution profile will depend on the specific analytes.[18]

- Flow Rate: A flow rate of 0.7-1.0 mL/min is generally employed.

- Column Temperature: Maintained at a constant temperature, for example, 30°C.[18]

- Injection Volume: Typically 10-20 µL.

- Detector: A UV detector is commonly used, with the wavelength set to the absorption maximum of the analytes (e.g., 190 nm for aniline).[18]

3. Quantification:

- A calibration curve is constructed by injecting standard solutions of known concentrations of the substituted anilines.

- The concentration of the analytes in the sample is determined by comparing their peak areas to the calibration curve.

Data Presentation: Chromatographic Separation Parameters

The following table lists the retention times for aniline and N-methylaniline under specific HPLC conditions.[18]

| Compound | Retention Time (min) |

| Aniline | 4.94 |

| N-methylaniline | 5.76 |

Conclusion: The Enduring Legacy and Future Potential of Substituted Anilines